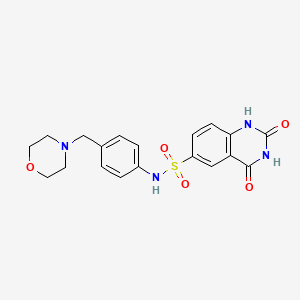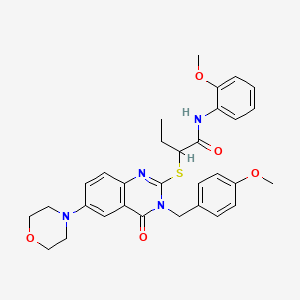
2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug discovery. This compound is a pyranone derivative that has been synthesized through various methods and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, as well as by modulating various signaling pathways involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and protect neurons from oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one in lab experiments include its potent biological activity and its ability to selectively target cancer cells and pathogens. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of 2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a drug candidate for the treatment of various diseases. In addition, its potential as a diagnostic tool for cancer and Alzheimer's disease should be explored.
Méthodes De Synthèse
The synthesis of 2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one involves the reaction of 4-benzylpiperazine with 3-nitrobenzyl bromide in the presence of a base to form the intermediate compound, which is then reacted with 4-hydroxycoumarin in the presence of a catalyst to form the final product.
Applications De Recherche Scientifique
2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one has shown potential applications in the field of medicine and drug discovery. It has been studied for its anticancer, antifungal, antibacterial, and antiviral properties. In addition, it has been shown to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-nitrophenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c28-23-14-22(16-26-11-9-25(10-12-26)15-19-5-2-1-3-6-19)31-18-24(23)32-17-20-7-4-8-21(13-20)27(29)30/h1-8,13-14,18H,9-12,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITIKBJEBKABGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

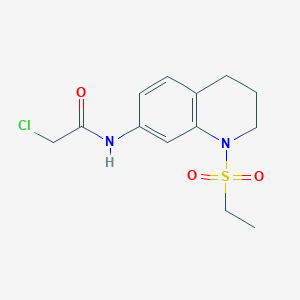
![2-(6-oxopyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2618600.png)

![methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-3-carboxylate](/img/structure/B2618602.png)
![2-Amino-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2618605.png)
![N-(2-methoxy-5-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2618607.png)

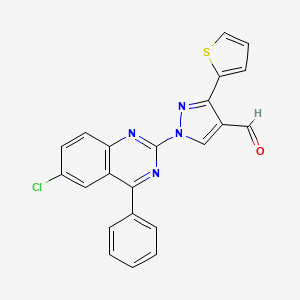

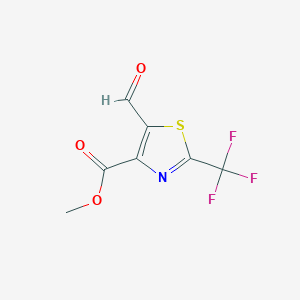
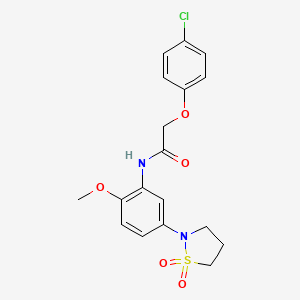
![3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2618617.png)
